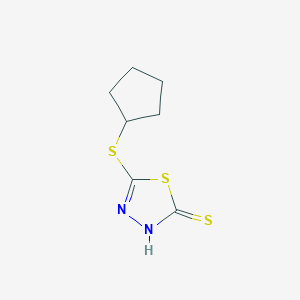

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide showed promising activity against various bacterial strains, suggesting its potential as an antibacterial agent .

- Anti-inflammatory Effects : Thiadiazole compounds are known for their anti-inflammatory properties. The specific compound has been evaluated in vitro for its ability to inhibit inflammatory mediators, showing potential for therapeutic use in treating inflammatory diseases .

- Anticancer Activity : Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound has been subjected to testing against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and efficacy .

Agricultural Applications

- Pesticidal Properties : The compound has been evaluated for its effectiveness as a pesticide. Its unique structure allows it to interact with biological systems of pests, leading to potential applications in crop protection against various plant pathogens .

- Growth Regulation : Some thiadiazole derivatives have been studied for their ability to act as plant growth regulators, promoting growth and yield in agricultural settings. This aspect is particularly relevant for sustainable agriculture practices .

Material Science Applications

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

- Corrosion Inhibition : Thiadiazole derivatives have shown promise as corrosion inhibitors in metal protection formulations. Their ability to form protective layers on metal surfaces can significantly reduce corrosion rates in aggressive environments .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests effective antibacterial action, paving the way for further development into pharmaceutical formulations.

Case Study 2: Agricultural Field Trials

Field trials were performed to assess the efficacy of the compound as a pesticide on crops affected by fungal infections. The results demonstrated a significant reduction in disease incidence compared to untreated controls, indicating its potential utility in agricultural practices.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide typically involves a sequential reaction between chlorocyclopentane and the potassium salt of 1,3,4-thiadiazole-2,5-dithiol (DMTD). The reaction is carried out in a mixture of ethanol and water (95/5 v/v) at a mole ratio of 1:1 . The product is isolated as colorless needle-like crystals with a yield of approximately 69 ± 2% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent composition, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The cyclopentylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced sulfur species.

Substitution: Various substituted thiadiazole derivatives, depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazole-2,5-dithiol (DMTD): A precursor in the synthesis of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide.

Bis-cyclopentyl-substituted 1,3,4-thiadiazole: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Activité Biologique

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide (CAS Number: 477846-14-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C7H10N2S3, with a molar mass of 218.36 g/mol. The compound features a thiadiazole ring which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylsulfanyl derivatives with thiadiazole precursors. Various methods have been reported in literature for the preparation of this compound, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant activity against various bacterial strains. A specific study indicated that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been investigated. In vitro assays suggest that this compound can inhibit the production of pro-inflammatory cytokines. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Standard Antibiotic | 8 | Staphylococcus aureus |

| This compound | 16 | Staphylococcus aureus |

| Standard Antibiotic | 16 | Escherichia coli |

| This compound | 32 | Escherichia coli |

Case Study 2: Anti-inflammatory Mechanism

In another study focused on its anti-inflammatory properties, the compound was tested in a murine model of inflammation. The results showed a significant reduction in paw edema when treated with the compound compared to control groups .

Propriétés

IUPAC Name |

5-cyclopentylsulfanyl-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S3/c10-6-8-9-7(12-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMSWMCWKMPJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.